molecular formula C11H15N3O2 B1476141 3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2090584-86-2

3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B1476141
CAS RN: 2090584-86-2
M. Wt: 221.26 g/mol
InChI Key: IKWWWXSWNHOZTG-UHFFFAOYSA-N
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Description

3-(3-Aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one, also known as 3-APM, is a heterocyclic compound containing an aminopyrrolidine ring and a 1-methylpyridin-2(1H)-one moiety. It has been studied extensively in the fields of synthetic organic chemistry and biochemistry due to its potential applications in drug research, enzyme inhibitors, and other areas of scientific research.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, such as pyridines and pyrrolidines, serve as key scaffolds in medicinal chemistry due to their presence in a wide range of biologically active molecules. The synthesis and functionalization of these compounds are of significant interest. For instance, the synthesis of hydantoin derivatives, a class of compounds that includes pyrrolidine rings, is highlighted for its importance in drug discovery, showcasing the diverse biological activities these structures can exhibit Shabnam Babu Shaikh et al., 2023. Similarly, the synthesis of 2-oxo-3-cyanopyridine derivatives, which are closely related to the query compound, has been reviewed for their significant pharmacological properties, including anticancer, antibacterial, and HIV-1 non-nucleoside reverse transcriptase inhibition activities P. Ghosh et al., 2015.

Role in Biological Applications

The reactivity and functional group compatibility of heterocyclic compounds like 3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one allow for their use in developing pharmaceutical agents with targeted biological activities. For instance, Schiff bases, which may be structurally or functionally related to the compound of interest, are synthesized from carbonyl compounds and amines and are known for a wide range of applications, including their use in drug development for enhancing the immune system and treating various diseases Senthil Kumar Raju et al., 2022.

properties

IUPAC Name

3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-13-5-2-3-9(10(13)15)11(16)14-6-4-8(12)7-14/h2-3,5,8H,4,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWWWXSWNHOZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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